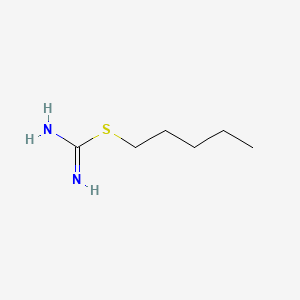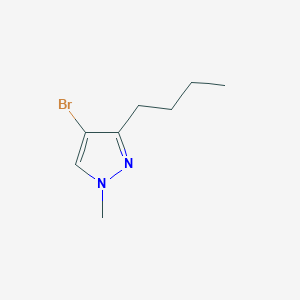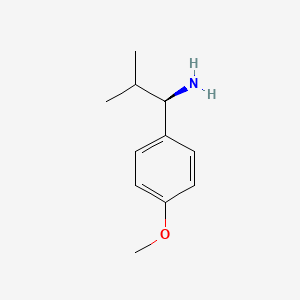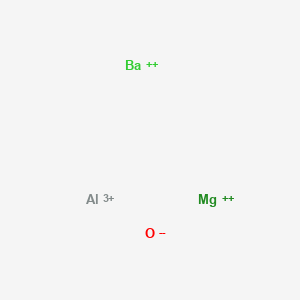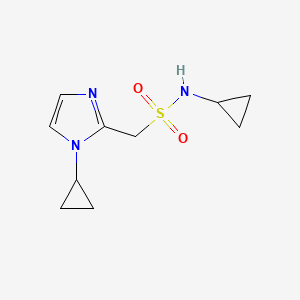![molecular formula C14H16BrN3O B13975978 4-[(6-Bromo-4-quinazolinyl)amino]cyclohexanol](/img/structure/B13975978.png)
4-[(6-Bromo-4-quinazolinyl)amino]cyclohexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(6-Bromo-4-quinazolinyl)amino]cyclohexanol is a chemical compound that features a quinazoline ring substituted with a bromine atom and an amino group, which is further attached to a cyclohexanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-Bromo-4-quinazolinyl)amino]cyclohexanol typically involves the following steps:
Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through a cyclization reaction involving an anthranilic acid derivative and a suitable aldehyde or ketone.
Amination: The amino group is introduced through a nucleophilic substitution reaction using an appropriate amine.
Attachment to Cyclohexanol: The final step involves coupling the quinazoline derivative with cyclohexanol, which can be achieved through various coupling reactions, such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, continuous flow systems, and rigorous quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
4-[(6-Bromo-4-quinazolinyl)amino]cyclohexanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclohexanol moiety can be oxidized to form a ketone or carboxylic acid.
Reduction: The quinazoline ring can be reduced under specific conditions to yield dihydroquinazoline derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Formation of dihydroquinazoline derivatives.
Substitution: Formation of various substituted quinazoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-[(6-Bromo-4-quinazolinyl)amino]cyclohexanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-[(6-Bromo-4-quinazolinyl)amino]cyclohexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline ring is known to interact with various biological pathways, potentially inhibiting or modulating their activity. The bromine atom and amino group may enhance the compound’s binding affinity and specificity towards its targets.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(6-Bromo-4-quinazolinyl)amino]phenol
- Ethyl 4-[(6-bromo-4-quinazolinyl)amino]benzoate
- Methyl 3-[(6-bromo-4-quinazolinyl)amino]benzoate
Uniqueness
4-[(6-Bromo-4-quinazolinyl)amino]cyclohexanol is unique due to the presence of the cyclohexanol moiety, which imparts distinct physicochemical properties and potential biological activities compared to its analogs. This structural feature may influence its solubility, stability, and interaction with biological targets, making it a compound of interest for further research and development .
Propiedades
Fórmula molecular |
C14H16BrN3O |
|---|---|
Peso molecular |
322.20 g/mol |
Nombre IUPAC |
4-[(6-bromoquinazolin-4-yl)amino]cyclohexan-1-ol |
InChI |
InChI=1S/C14H16BrN3O/c15-9-1-6-13-12(7-9)14(17-8-16-13)18-10-2-4-11(19)5-3-10/h1,6-8,10-11,19H,2-5H2,(H,16,17,18) |
Clave InChI |
CJMNEKBDTOMFMK-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1NC2=NC=NC3=C2C=C(C=C3)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13975899.png)
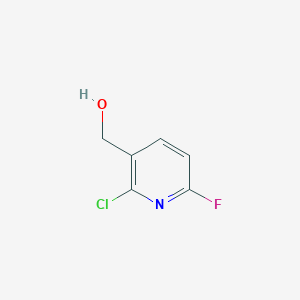
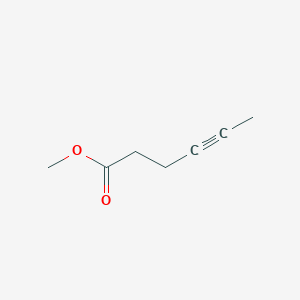
![1-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B13975923.png)
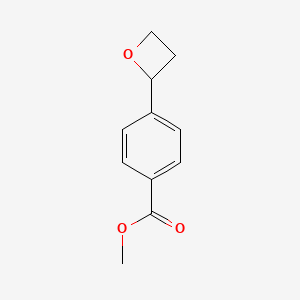
![4-[[(3-Hydroxypropyl)amino]methyl]phenol](/img/structure/B13975939.png)
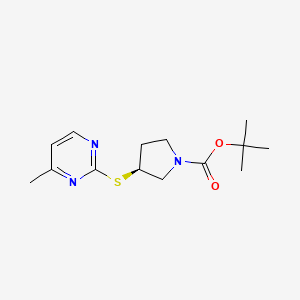
![6-Bromo-1-(tetrahydro-3-furanyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13975951.png)

